![molecular formula C15H16O B290184 11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)
11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-15-oxatetracyclo[6610~2,7~0~9,14~]pentadeca-2,4,6,11-tetraene is a complex organic compound with a unique tetracyclic structure
Preparation Methods
The synthesis of 11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the methyl and oxo groups. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It can be used to investigate the interactions between small molecules and biological macromolecules.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene can be compared with other tetracyclic compounds, such as:
Tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,11-tetraene: Lacks the methyl and oxo groups, making it less functionalized.
This compound derivatives: These compounds have additional functional groups that can alter their chemical and biological properties.
The uniqueness of 11-Methyl-15-oxatetracyclo[6610~2,7~
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
11-methyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,11-tetraene |
InChI |
InChI=1S/C15H16O/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14(12)16-15/h2-6,12-15H,7-8H2,1H3 |
InChI Key |
PHSMHTYRZZZRMI-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C(C1)C3C4=CC=CC=C4C2O3 |
Canonical SMILES |
CC1=CCC2C(C1)C3C4=CC=CC=C4C2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


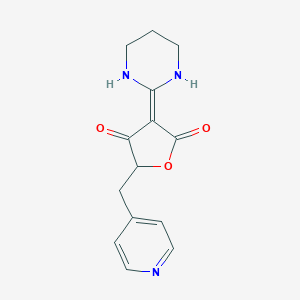
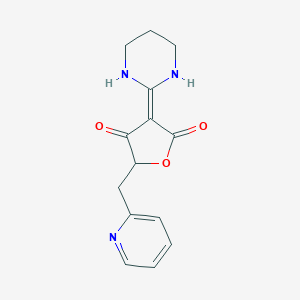
![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)
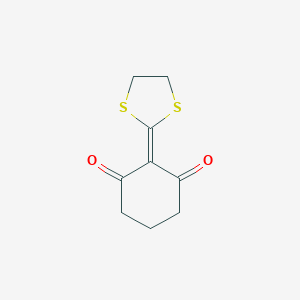
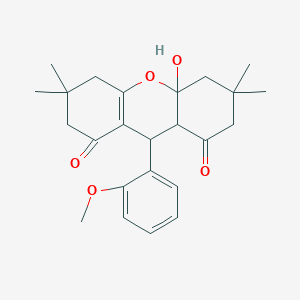
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)

![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)
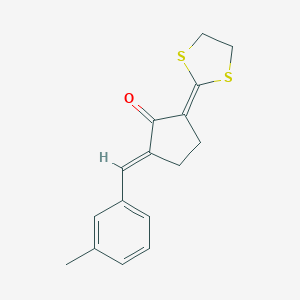
![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
